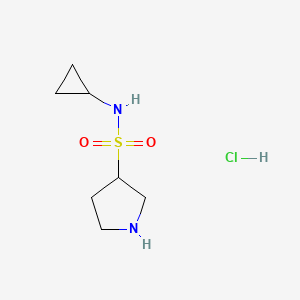![molecular formula C11H20N2O2 B1378915 1-Amino-5-Boc-5-aza-spiro[2.4]heptane CAS No. 1290627-06-3](/img/structure/B1378915.png)
1-Amino-5-Boc-5-aza-spiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a compound with a unique spirocyclic structure. It contains a spiro[2.4]heptane core, which is a bicyclic system where two rings share a single atom. The presence of a Boc (tert-butoxycarbonyl) protecting group on the amino group adds to its stability and makes it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane can be achieved through various methods. One common approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of cyclopropylidene acetate and azomethine ylides . This method provides a direct and efficient route to the spirocyclic structure. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
1-Amino-5-Boc-5-aza-spiro[2.4]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-5-Boc-5-aza-spiro[2.4]heptane has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Amino-5-Boc-5-aza-spiro[2.4]heptane can be compared with other similar compounds, such as:
5-Aza-spiro[2.4]heptane: Lacks the Boc protecting group, making it less stable and more reactive.
1-Amino-5-aza-spiro[2.4]heptane: Similar structure but without the Boc group, leading to different reactivity and applications.
The presence of the Boc group in this compound provides added stability and makes it a more versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(7-13)6-8(11)12/h8H,4-7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXFYOHHOPHYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)
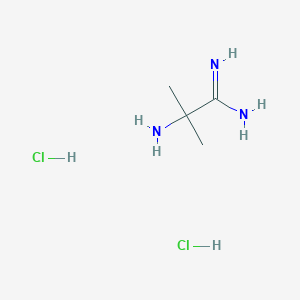
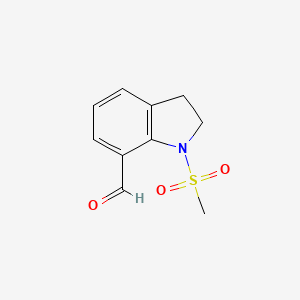
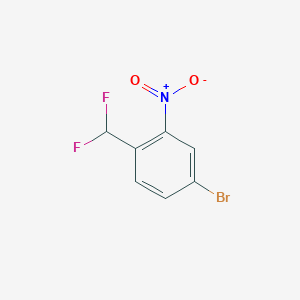
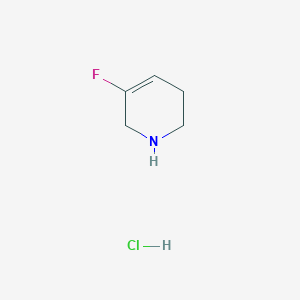
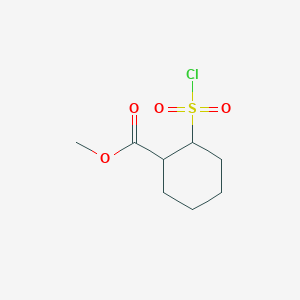
![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)
![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)
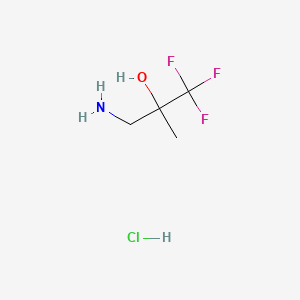


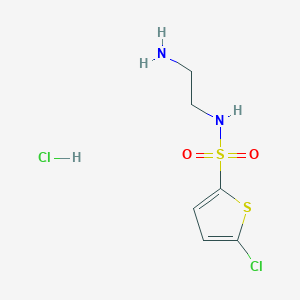
![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)
